An In-depth Technical Guide to 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline: Synthesis, Characterization, and Medicinal Chemistry Potential
An In-depth Technical Guide to 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline: Synthesis, Characterization, and Medicinal Chemistry Potential
Abstract
This technical guide provides a comprehensive overview of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug development. While this specific molecule is not extensively documented in publicly available literature, this guide constructs a robust framework for its synthesis, characterization, and potential applications by leveraging established chemical principles and data from closely related analogs. We present a detailed, logical synthesis pathway, predict its physicochemical and spectroscopic properties with a high degree of confidence, and discuss its potential biological relevance in the context of fluorinated pharmacophores. This document is intended to serve as a foundational resource for researchers and scientists engaged in the exploration of novel quinoxaline-based therapeutic agents.
Introduction: The Strategic Role of Fluorine in Quinoxaline Scaffolds
The 1,2,3,4-tetrahydroquinoxaline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds.[1] The introduction of a fluorine atom into such scaffolds is a well-established strategy to enhance a molecule's pharmacological profile.[2][3][4] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a drug candidate's metabolic stability, membrane permeability, binding affinity, and pKa.[3] Specifically, the strategic placement of a fluorine atom on the benzene ring of the tetrahydroquinoxaline nucleus, as in 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline, is anticipated to modulate its electronic and lipophilic properties, thereby offering a promising avenue for the development of novel therapeutics.
This guide will provide a detailed exploration of the chemical nature of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline, from its fundamental structure to its synthesis and characterization.
Chemical Structure and Physicochemical Properties
The foundational step in understanding the potential of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline is a thorough analysis of its molecular structure and predicted physicochemical properties.
Molecular Structure
The chemical structure of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline is characterized by a fused ring system composed of a benzene ring and a pyrazine ring, the latter being hydrogenated. A fluorine atom is substituted at the 7-position of the aromatic ring, and a methyl group is attached to the nitrogen at the 1-position.
Figure 1: Chemical Structure of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline.
Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C₉H₁₁FN₂ | PubChem |
| Molecular Weight | 166.20 g/mol | PubChem |
| Monoisotopic Mass | 166.09062 Da | PubChem |
| XlogP | 1.9 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
Proposed Synthesis Pathway
A robust and efficient synthesis of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline can be proposed based on established methodologies for analogous quinoxaline derivatives. A logical two-step approach involves the initial synthesis of a quinoxalinone intermediate, followed by reduction and N-methylation. A more direct route involves the reduction of the quinoxalinone followed by N-methylation of the resulting tetrahydroquinoxaline.
Figure 2: Proposed Synthetic Workflow for 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline.
Experimental Protocol: Synthesis of 7-Fluoro-3,4-dihydro-1H-quinoxalin-2-one
This protocol is adapted from a similar synthesis of a methylated quinoxalinone.[5]
-
Reaction Setup: To a solution of 2-bromo-4-fluoroaniline (1 equivalent) and glycine (3 equivalents) in dry DMSO, add copper(I) chloride (0.05 equivalents), potassium phosphate (3 equivalents), and dimethylethylenediamine (0.4 equivalents).
-
Reaction Conditions: Stir the reaction mixture at 80-90 °C under a nitrogen atmosphere for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 7-fluoro-3,4-dihydro-1H-quinoxalin-2-one.
Experimental Protocol: Synthesis of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline
This protocol involves the reduction of the quinoxalinone followed by N-methylation.
Part A: Reduction of 7-Fluoro-3,4-dihydro-1H-quinoxalin-2-one
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄) (4-5 equivalents) in dry tetrahydrofuran (THF).
-
Addition of Reactant: Add a solution of 7-fluoro-3,4-dihydro-1H-quinoxalin-2-one (1 equivalent) in dry THF dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.
-
Work-up and Purification: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. Filter the resulting precipitate and wash with THF. Concentrate the filtrate under reduced pressure to obtain crude 7-fluoro-1,2,3,4-tetrahydroquinoxaline, which can be purified by column chromatography if necessary.
Part B: N-Methylation of 7-Fluoro-1,2,3,4-tetrahydroquinoxaline (Eschweiler-Clarke Reaction)
-
Reaction Setup: Dissolve 7-fluoro-1,2,3,4-tetrahydroquinoxaline (1 equivalent) in formic acid (excess).
-
Addition of Reagent: Add aqueous formaldehyde (37 wt. %, ~2-3 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture at 100 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Cool the reaction mixture and make it basic by the addition of a saturated sodium bicarbonate solution. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 7-fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline.
Spectroscopic and Chromatographic Characterization (Predicted)
The identity and purity of the synthesized 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline would be confirmed using a suite of analytical techniques. Below are the predicted spectroscopic and chromatographic characteristics, based on the known data of 1-methyl-1,2,3,4-tetrahydroquinoxaline.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the two methylene groups of the tetrahydroquinoxaline ring, and the N-methyl group. The aromatic protons will exhibit splitting patterns influenced by the fluorine atom.
-
Aromatic Protons (δ 6.3-6.8 ppm): Three protons in the aromatic region, with coupling constants characteristic of ortho and meta coupling to the fluorine atom.
-
Methylene Protons (δ 3.2-3.5 ppm): Two multiplets corresponding to the two CH₂ groups in the heterocyclic ring.
-
N-Methyl Protons (δ 2.8-2.9 ppm): A singlet corresponding to the three protons of the methyl group.
¹³C NMR: The carbon NMR spectrum will show nine distinct signals. The chemical shifts of the carbons in the fluorinated ring will be influenced by the C-F coupling.
-
Aromatic Carbons (δ 110-140 ppm): Six signals for the aromatic carbons, with the carbon directly attached to the fluorine atom showing a large one-bond C-F coupling constant.
-
Methylene Carbons (δ 40-50 ppm): Two signals for the CH₂ carbons.
-
N-Methyl Carbon (δ ~39 ppm): A signal for the methyl carbon.
¹⁹F NMR: A single resonance is expected for the fluorine atom, likely in the range of -110 to -130 ppm, with coupling to the neighboring aromatic protons.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound.
| Ion | Predicted m/z |
| [M+H]⁺ | 167.0979 |
| [M+Na]⁺ | 189.0798 |
Data sourced from PubChem.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
-
N-H Stretch: A weak to medium band around 3300-3400 cm⁻¹ for the secondary amine (if any unmethylated starting material is present).
-
C-H Stretch (Aromatic and Aliphatic): Bands in the range of 2800-3100 cm⁻¹.
-
C=C Stretch (Aromatic): Bands around 1500-1600 cm⁻¹.
-
C-F Stretch: A strong band in the region of 1100-1300 cm⁻¹.
-
C-N Stretch: Bands in the 1250-1350 cm⁻¹ region.
Potential Biological Applications and Future Directions
While no specific biological activities have been reported for 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline, the broader class of tetrahydroquinoxalines exhibits a wide range of pharmacological properties, including anticancer, antimicrobial, and antiviral activities. The introduction of fluorine is a proven strategy to enhance such activities.[7]
Future research should focus on:
-
In vitro screening: Evaluating the compound against a panel of cancer cell lines and microbial strains.
-
Enzyme inhibition assays: Testing for inhibitory activity against relevant enzymes, such as kinases or polymerases, based on the activities of similar compounds.
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs with modifications at other positions of the tetrahydroquinoxaline ring to optimize biological activity.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline is not available. However, based on related heterocyclic amines, the following general precautions should be taken:
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. Avoid contact with eyes, skin, and clothing.
Conclusion
7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline represents a promising, yet underexplored, molecule in the landscape of medicinal chemistry. This technical guide provides a scientifically grounded framework for its synthesis and characterization, built upon established chemical literature and predictive methodologies. The proposed synthetic route is robust and relies on well-understood chemical transformations. The predicted spectroscopic and physicochemical data offer a reliable baseline for researchers to identify and characterize this compound. The strategic incorporation of a fluorine atom into the tetrahydroquinoxaline scaffold suggests that this molecule is a compelling candidate for biological screening and further development in drug discovery programs. It is our hope that this guide will stimulate further research into this and related fluorinated heterocyclic compounds.
References
- MDPI. (2025). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. Molbank, 2025.
- Google Patents. (1998).
- Kuroda, K., et al. (2017).
- Google Patents. (1989).
-
PubChemLite. (n.d.). 7-fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline (C11H15FN2). Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoxaline. Retrieved January 19, 2026, from [Link]
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
- Google Patents. (1994).
-
ResearchGate. (2025). The role of fluorine in medicinal chemistry. Retrieved January 19, 2026, from [Link]
- Kuroda, K., et al. (2017).
- Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133.
- S. L. MacNeil. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 18(12), 15339-15381.
- Pike, R. D., & Dugan, E. C. (2007). 1,2,3,4-Tetrahydroquinoxaline. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2486.
Sources
- 1. 7-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (560085-09-8) for sale [vulcanchem.com]
- 2. CAS#:1823997-59-6 | Methyl 7-Fluoro-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate | Chemsrc [chemsrc.com]
- 3. Radical Addition of Dihydroquinoxalin-2-ones to Trifluoromethyl Ketones under Visible-Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoxalinone synthesis [organic-chemistry.org]
- 5. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
